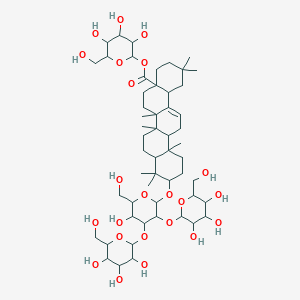
Araloside V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of a larger family of saponins, which are known for their diverse biological activities. Araloside V has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Araloside V wird hauptsächlich aus den Wurzeln von Aralia elata extrahiert . Der Extraktionsprozess umfasst mehrere Schritte, darunter Lösungsmittelextraktion, Reinigung und Kristallisation. Die Verbindung kann in Lösungsmitteln wie Dimethylsulfoxid, Pyridin, Methanol und Ethanol gelöst werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Aralia elata-Wurzeln. Der Prozess umfasst:
Ernte: Sammeln der Wurzeln von Aralia elata.
Extraktion: Verwendung von Lösungsmitteln wie Ethanol oder Methanol zur Extraktion der Saponine.
Reinigung: Einsatz von Techniken wie Chromatographie zur Reinigung der Verbindung.
Kristallisation: Kristallisation der gereinigten Verbindung, um this compound in fester Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: Araloside V unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Dimethylsulfoxid, Methanol, Ethanol.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate von this compound ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Araloside V hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung im Studium von Triterpensaponinen verwendet.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Neurasthenie und Atherosklerose untersucht
Industrie: Wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege:
Entzündungshemmend: Moduliert Entzündungswege durch Hemmung der Produktion von pro-inflammatorischen Zytokinen.
Antioxidativ: Fängt freie Radikale ab und reduziert oxidativen Stress.
Immunmodulatorisch: Steigert die Immunantwort durch Modulation der Aktivität von Immunzellen
Ähnliche Verbindungen:
Araloside A: Ein weiteres Triterpensaponin aus Aralia elata, bekannt für seine entzündungshemmenden Eigenschaften.
Araloside C: Zeigt kardioprotektive Wirkungen und wird auf seine Rolle bei der Atherosklerose untersucht
Einzigartigkeit von this compound: this compound zeichnet sich durch seine spezifische molekulare Struktur und seine einzigartigen biologischen Aktivitäten aus. Seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Neurasthenie und Atherosklerose, machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung .
Wirkmechanismus
Araloside V exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Immunomodulatory: Enhances the immune response by modulating immune cell activity
Vergleich Mit ähnlichen Verbindungen
Araloside A: Another triterpenoid saponin from Aralia elata, known for its anti-inflammatory properties.
Araloside C: Exhibits cardioprotective effects and is studied for its role in atherosclerosis
Uniqueness of Araloside V: this compound stands out due to its specific molecular structure and unique biological activities. Its potential therapeutic applications, particularly in the treatment of neurasthenia and atherosclerosis, make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
340963-86-2 |
|---|---|
Molekularformel |
C54H88O23 |
Molekulargewicht |
1105.3 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |
InChI-Schlüssel |
MROYUZKXUGPCPD-PQYZRRRPSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Q1: Where can Congmunoside V be found in the Aralia elata plant?
A1: Congmunoside V has been identified in various parts of the Aralia elata plant. Research indicates it's present in the root bark [, ], and notably, it has also been isolated from the leaves of the plant []. This finding is significant as it offers an alternative source for this bioactive compound.
Q2: What is the chemical structure of Congmunoside V?
A2: Congmunoside V is a triterpenoid saponin. While its complete spectroscopic data isn't detailed in the provided abstracts, its structure is revealed to be 3-O-{[β-D-glucopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl} oleanolic acid 28-O-β-D-glucopyranosyl ester []. This complex structure provides insight into its potential biological activities.
Q3: How can I quantify Congmunoside V in plant material?
A3: A validated method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of Congmunoside V and other related saponins in Aralia elata []. This method offers high sensitivity and accuracy for both qualitative and quantitative analysis.
Q4: Are there differences in the Congmunoside V content within the Aralia elata plant?
A4: Yes, research indicates varying concentrations of Congmunoside V in different parts of Aralia elata []. The root bark exhibits the highest content, followed by the leaves, then seeds, and lastly buds. This information is crucial for optimizing extraction processes and understanding the potential medicinal value of specific plant parts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















